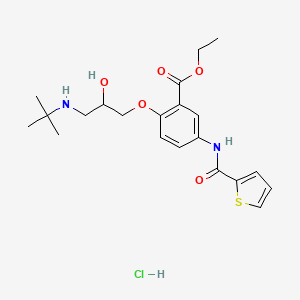
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one is a chemical compound characterized by its unique structure, which includes an oxolane ring substituted with a 4-ethylphenyl group and a propan-2-ylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Substitution with 4-Ethylphenyl Group:
Introduction of Propan-2-ylidene Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring or the phenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Substituted oxolane or phenyl derivatives.
科学的研究の応用
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that the compound can bind to the active sites of target proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
- Methyl (4R,5R)-4-amino-5-(4-ethylphenyl)-5-hydroxypentanoate
- (4S,5R)-4-azaniumyl-5-(4-ethylphenyl)-5-hydroxypentanoate
Uniqueness
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one is unique due to its specific substitution pattern and the presence of both an oxolane ring and a propan-2-ylidene group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H18O2 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC名 |
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one |
InChI |
InChI=1S/C15H18O2/c1-4-11-5-7-12(8-6-11)14-9-13(16)15(17-14)10(2)3/h5-8,14H,4,9H2,1-3H3/t14-/m1/s1 |
InChIキー |
UNMKOAUFFNRTCQ-CQSZACIVSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)[C@H]2CC(=O)C(=C(C)C)O2 |
正規SMILES |
CCC1=CC=C(C=C1)C2CC(=O)C(=C(C)C)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







